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Abstract

Rad 243 is a research chemical identified as a potent sodium channel blocker with significant
antiarrhythmic activity. This technical guide provides a comprehensive overview of its chemical
structure, physicochemical properties, and biological activity. Detailed experimental protocols
for studying its effects on voltage-gated sodium channels are presented, along with a summary
of key quantitative data from seminal studies. Furthermore, this document includes
visualizations of its proposed mechanism of action and experimental workflows to facilitate a
deeper understanding of its pharmacological profile.

Chemical Structure and Properties

Rad 243, with the CAS Number 103825-20-3, is a derivative of lidocaine, a well-known local
anesthetic and Class Ib antiarrhythmic agent. Its chemical structure is characterized by an
aromatic head, a linker region, and a tertiary amine group, features common to many sodium
channel blockers.

Chemical Structure:
o |[UPAC Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide

e Molecular Formula: CisHz30N20
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e SMILES: O=C(CN(CCCCCCC)C)NC1=C(C)C=CC=C1C
Physicochemical Properties:

A summary of the known physicochemical properties of Rad 243 is presented in Table 1. It is
important to note that comprehensive experimental data for some properties are not readily
available in the public domain.

Property Value Source

Molecular Weight 290.44 g/mol --INVALID-LINK--

CAS Number 103825-20-3 --INVALID-LINK--

) ) Inferred from typical small
Appearance White to off-white powder
molecule drugs

Storage (Powder) -20°C for 3 years --INVALID-LINK--
Storage (In solvent) -80°C for 1 year --INVALID-LINK--

Biological Activity and Mechanism of Action

Rad 243 functions as a sodium channel blocker, a class of drugs that modulate the function of
voltage-gated sodium channels (Nav). These channels are crucial for the initiation and
propagation of action potentials in excitable cells, including neurons and cardiomyocytes. By
blocking these channels, Rad 243 can reduce the excitability of these cells, which underlies its

antiarrhythmic effects.

The mechanism of action of Rad 243 is believed to be similar to that of other Class |
antiarrhythmic drugs, exhibiting a state-dependent block of the sodium channel. This means
that the drug has different affinities for the resting, open, and inactivated states of the channel.
The "Modulated Receptor Hypothesis" suggests that drugs like Rad 243 have a higher affinity
for the open and inactivated states of the channel. This leads to a "use-dependent"” or
"frequency-dependent” block, where the blocking effect is more pronounced at higher
frequencies of channel activation, such as during tachycardia.[1]
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The interaction of Rad 243 with the sodium channel is thought to occur at a receptor site within
the pore of the channel. The protonated tertiary amine of Rad 243 is crucial for its blocking

activity.

Below is a diagram illustrating the proposed mechanism of action of Rad 243 on the voltage-

gated sodium channel.
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Caption: Proposed mechanism of Rad 243 action on the voltage-gated sodium channel.

Experimental Data

The primary research on Rad 243 has focused on its electrophysiological effects on cardiac
sodium channels. A key study by Grant et al. (2000) investigated its blocking action on wild-
type and inactivation-deficient cardiac Na* channels.

Quantitative Data from Electrophysiological Studies:
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Parameter Value Cell Type Study
o HEK-293 cells
Association Rate . i
~10° M—1s71 expressing cardiac Grant et al. (2000)
(k_on)
Na* channels
HEK-293 cells
Use-Dependent Block  Significant expressing cardiac Grant et al. (2000)

Na* channels

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity
of Rad 243. These protocols are based on standard techniques in the field and the specific
details reported in the relevant literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the macroscopic sodium currents from an entire cell.

Experimental Workflow:
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Cell Preparation
(e.g., HEK-293 cells expressing Nav1.5)

:

Pipette Fabrication and Filling
(Borosilicate glass, intracellular solution)

:

Gigaohm Seal Formation
(Pipette tip to cell membrane)

:

Membrane Rupture
(Brief suction to achieve whole-cell configuration)

:

Voltage-Clamp Recording
(Apply voltage protocols, record current)

:

Drug Application
(Perfusion of Rad 243)

:

Data Analysis
(Measure peak current, inactivation kinetics, etc.)

Click to download full resolution via product page

Caption: Workflow for whole-cell patch-clamp recording to study Rad 243.

Detailed Methodology:

e Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human
cardiac sodium channel (hNav1.5) are cultured in Dulbecco's Modified Eagle's Medium
(DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection
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antibiotic (e.g., G418). Cells are maintained at 37°C in a humidified atmosphere with 5%
COa.

Solutions:

o External (Bath) Solution (in mM): 140 NaCl, 4 KClI, 2 CaClz, 1 MgClz, 10 HEPES, 10
Glucose. pH adjusted to 7.4 with NaOH.

o Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. pH
adjusted to 7.2 with CsOH.

Electrode Preparation: Borosilicate glass capillaries are pulled to a resistance of 1-3 MQ
when filled with the internal solution.

Recording Procedure:

o Cells are transferred to a recording chamber on an inverted microscope and perfused with
the external solution.

o A patch pipette is brought into contact with a cell, and a gigaohm seal is formed by
applying gentle suction.

o The cell membrane is ruptured by a brief pulse of suction to establish the whole-cell
configuration.

o Cells are held at a holding potential of -120 mV.
o Sodium currents are elicited by depolarizing voltage steps (e.g., to -20 mV for 50 ms).

o To study use-dependent block, a train of depolarizing pulses (e.g., 20 pulses at 2 Hz) is
applied.

Drug Application: Rad 243 is dissolved in the external solution to the desired concentration
and applied to the cell via a perfusion system.

Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier and
appropriate software. Data are analyzed to determine the effects of Rad 243 on peak current
amplitude, voltage-dependence of activation and inactivation, and the kinetics of block.
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Single-Channel Recording

This technique allows for the observation of the activity of individual sodium channels.
Detailed Methodology:

Cell and Electrode Preparation: As described for whole-cell patch-clamp, but with higher
resistance pipettes (5-10 MQ).

Recording Configuration: The cell-attached or inside-out patch configuration is used. A
gigaohm seal is formed, but the membrane patch is not ruptured.

Recording Procedure:
o The patch of membrane is held at a specific potential.
o Channel openings are observed as discrete steps in the recorded current.

Data Analysis: The amplitude of single-channel currents, the open probability (P.), and the
mean open time are analyzed to determine the effect of Rad 243 on the gating of individual
channels. The study by Grant et al. (2000) found that Rad 243 reduced the mean open time
of single channels.

Synthesis

While a specific, detailed synthesis protocol for Rad 243 is not publicly available, its structure
as a lidocaine derivative suggests a likely synthetic route. The synthesis of lidocaine and its
analogs typically involves a two-step process:

o Amide Formation: Reaction of an aniline derivative (in this case, 2,6-dimethylaniline) with an
a-halo acetyl chloride (such as chloroacetyl chloride) to form an a-chloro acetanilide
intermediate.

e Nucleophilic Substitution: Reaction of the a-chloro acetanilide intermediate with a secondary
amine (in this case, N-heptylmethylamine) to yield the final product.

Proposed Synthesis Pathway:
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Step 1: Amide Formation

(Z,G-Dimethylaniline) (Chloroacetyl chIorideD
\ / Step 2: Nucleophilic Substitution

a-Chloro-2,6-dimethylacetanilide (N—heptylmethylamine)

(Intermediate)
Rad 243
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A

Caption: Proposed two-step synthesis of Rad 243.

Conclusion

Rad 243 is a valuable research tool for studying the structure and function of voltage-gated
sodium channels. Its potent, use-dependent blocking properties make it a subject of interest in
the field of antiarrhythmic drug discovery. The experimental protocols and data presented in
this guide provide a foundation for further investigation into the pharmacological and
therapeutic potential of Rad 243 and related compounds. Further research is warranted to fully
elucidate its physicochemical properties and to explore its efficacy and safety in preclinical
models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Rad 243: An In-depth Technical Guide to a Potent
Sodium Channel Blocker]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680495#rad-243-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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